
(E)-Butyl 3-(4-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Butyl 3-(4-nitrophenyl)acrylate is an organic compound that belongs to the class of nitrophenyl acrylates It is characterized by the presence of a butyl ester group and a nitrophenyl group attached to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Butyl 3-(4-nitrophenyl)acrylate typically involves the esterification of 3-(4-nitrophenyl)acrylic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often involve the use of automated reactors and in-line purification systems to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
(E)-Butyl 3-(4-nitrophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, hydrochloric acid.
Substitution: Sodium methoxide, dimethylformamide.
Major Products
Oxidation: 3-(4-aminophenyl)acrylate.
Reduction: 3-(4-nitrophenyl)acrylic acid.
Substitution: Various substituted nitrophenyl acrylates.
科学的研究の応用
(E)-Butyl 3-(4-nitrophenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and coatings.
作用機序
The mechanism of action of (E)-Butyl 3-(4-nitrophenyl)acrylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acrylate moiety can also participate in Michael addition reactions, which are important in the formation of covalent bonds with nucleophiles .
類似化合物との比較
Similar Compounds
Ethyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a methyl ester group instead of a butyl ester group.
Propyl (E)-3-(4-nitrophenyl)acrylate: Similar structure but with a propyl ester group instead of a butyl ester group.
Uniqueness
(E)-Butyl 3-(4-nitrophenyl)acrylate is unique due to its specific ester group, which can influence its reactivity and solubility properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
butyl (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-2-3-10-18-13(15)9-6-11-4-7-12(8-5-11)14(16)17/h4-9H,2-3,10H2,1H3/b9-6+ |
InChIキー |
DBBAKOSVOAEWCF-RMKNXTFCSA-N |
異性体SMILES |
CCCCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
正規SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


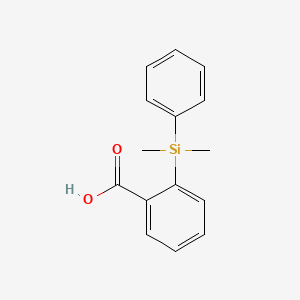


![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)
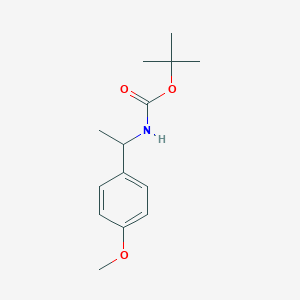
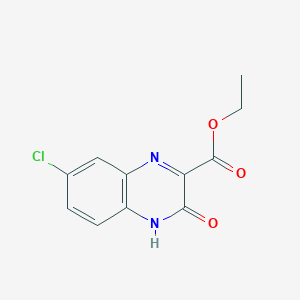


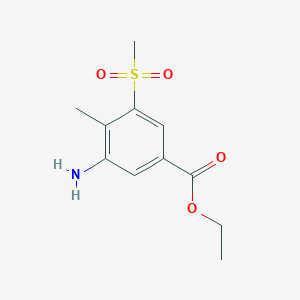
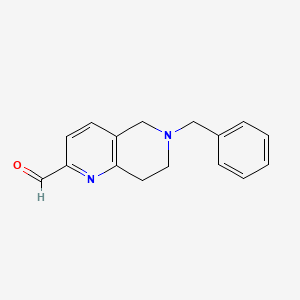
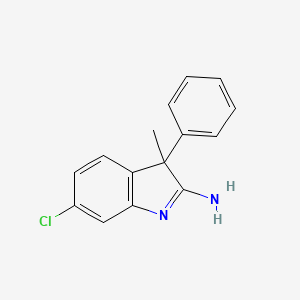
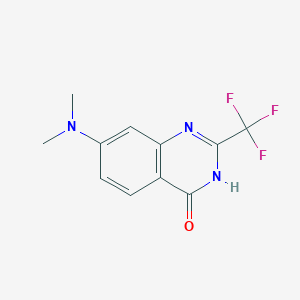
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

